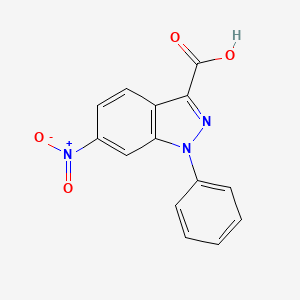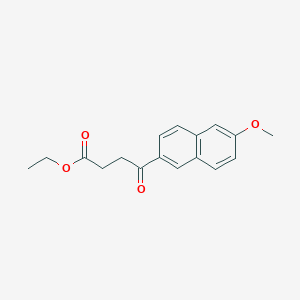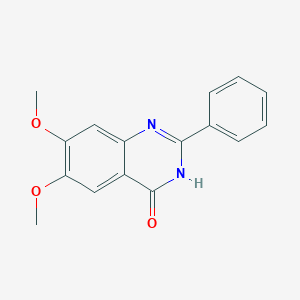![molecular formula C15H24O3Si B11842102 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- CAS No. 836669-25-1](/img/structure/B11842102.png)
4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- is a complex organic compound known for its unique structure and reactivity. This compound is characterized by the presence of a dioxin ring, which is a six-membered ring containing two oxygen atoms. The compound also features a trimethylsilyl group and a hexynyl chain, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- typically involves multiple steps. One common method starts with the preparation of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which is then modified to introduce the hexynyl and trimethylsilyl groups. The reaction conditions often involve the use of strong acids like sulfuric acid and organic solvents such as acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process typically includes steps like distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- involves its interaction with various molecular targets. The dioxin ring can participate in electron transfer reactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions can affect enzyme activity, signal transduction pathways, and other biochemical processes.
類似化合物との比較
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound shares the dioxin ring structure but lacks the hexynyl and trimethylsilyl groups.
4H-1,3-Dioxin, 2,2-dimethyl-4-methylene-6-[(trimethylsilyl)oxy]-: Similar in structure but with different functional groups.
Uniqueness
The presence of both the hexynyl and trimethylsilyl groups in 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- makes it unique. These groups enhance its reactivity and stability, making it a valuable compound in various chemical reactions and applications.
特性
CAS番号 |
836669-25-1 |
|---|---|
分子式 |
C15H24O3Si |
分子量 |
280.43 g/mol |
IUPAC名 |
2,2-dimethyl-6-(6-trimethylsilylhex-5-ynyl)-1,3-dioxin-4-one |
InChI |
InChI=1S/C15H24O3Si/c1-15(2)17-13(12-14(16)18-15)10-8-6-7-9-11-19(3,4)5/h12H,6-8,10H2,1-5H3 |
InChIキー |
DNQKOBVMGXBRBH-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=CC(=O)O1)CCCCC#C[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



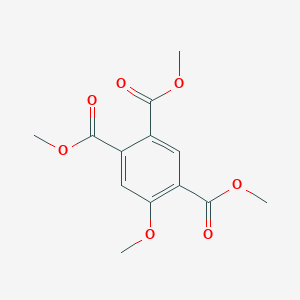
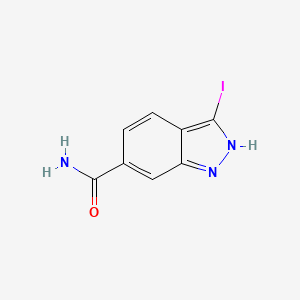
![1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B11842035.png)
![11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol](/img/structure/B11842045.png)
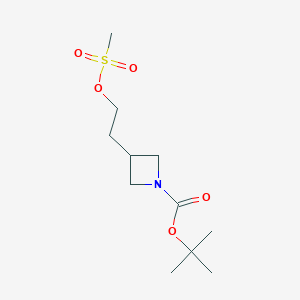
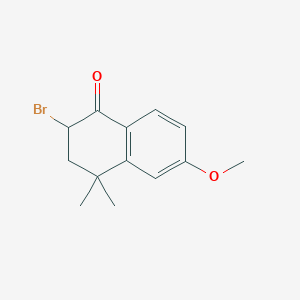

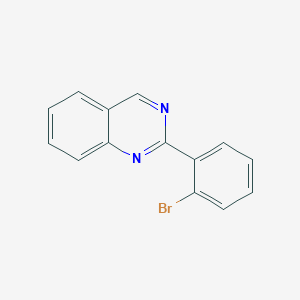
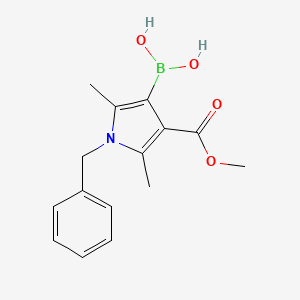
![5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11842098.png)
